2-Cyanomethyl-4,6-dimethoxy-benzoic acid
Description
2-Cyanomethyl-4,6-dimethoxy-benzoic acid (CAS: 942934-90-9) is a substituted benzoic acid derivative characterized by a cyanomethyl (-CH₂CN) group at the 2-position and methoxy (-OCH₃) groups at the 4- and 6-positions of the benzene ring. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 237.21 g/mol.
The cyanomethyl group enhances electrophilic reactivity, making the compound a candidate for nucleophilic substitution or coupling reactions, while the methoxy groups improve solubility in polar solvents.
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-(cyanomethyl)-4,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C11H11NO4/c1-15-8-5-7(3-4-12)10(11(13)14)9(6-8)16-2/h5-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
PBWLXFKUPWTHDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-cyanomethyl-4,6-dimethoxy-benzoic acid can be contextualized by comparing it with analogous benzoic acid derivatives (Table 1).
Table 1: Comparative Analysis of Substituted Benzoic Acid Derivatives
Key Differences and Implications
Substituent Effects on Reactivity: The cyanomethyl group in this compound offers distinct reactivity compared to the iodo group in its iodo-analogue. While the iodo-substituted compound () is suited for halogen-bonding or transition-metal-catalyzed reactions, the cyanomethyl group enables nucleophilic additions or cyclizations due to the electron-deficient nitrile moiety . The amino group in 2-amino-4,6-dimethoxy-benzoic acid () provides a site for diazotization, enabling the synthesis of azo dyes or coordination with metal ions, a feature absent in the cyanomethyl variant.
Physicochemical Properties: The hydroxymethyl-substituted derivative () exhibits higher polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media.
Biological Relevance: 2,6-Dimethoxy-benzoic acid () demonstrates antioxidant and anti-inflammatory properties in pharmacological studies, attributed to the methoxy groups’ ability to scavenge free radicals. The cyanomethyl analogue’s bioactivity remains unexplored but could differ due to altered electronic effects.
Synthetic Utility: The iodinated analogue () is pivotal in synthesizing aryl halides for cross-coupling, whereas the cyanomethyl variant () may serve as a precursor for nitrile-containing pharmaceuticals or agrochemicals.
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